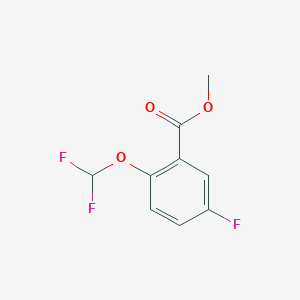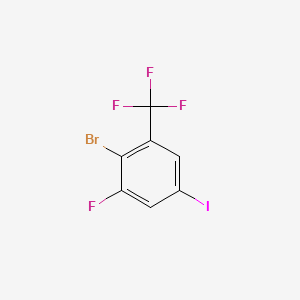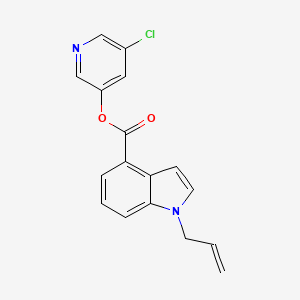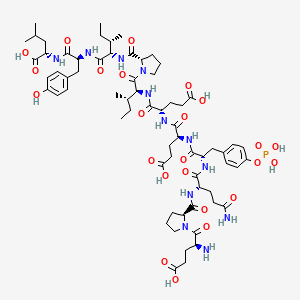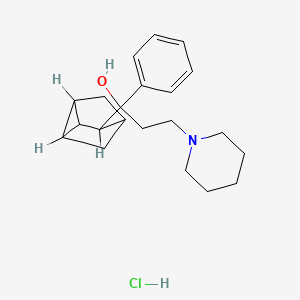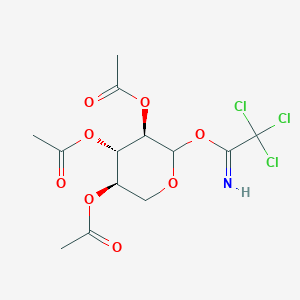
2,3,4-tri-O-acetyl-d-xylopyranosyl trichloroacetimidate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4-tri-O-acetyl-d-xylopyranosyl trichloroacetimidate is a chemical compound with the molecular formula C13H16Cl3NO8 and a molecular weight of 420.63 g/mol . It is a derivative of xylopyranose, a sugar molecule, and is commonly used in organic synthesis, particularly in glycosylation reactions.
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of acetic anhydride and a base such as pyridine for acetylation, and trichloroacetonitrile in the presence of a base like potassium carbonate for the formation of the trichloroacetimidate .
Industrial Production Methods
While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-grade reagents and solvents.
化学反应分析
Types of Reactions
2,3,4-tri-O-acetyl-d-xylopyranosyl trichloroacetimidate primarily undergoes glycosylation reactions, where it acts as a glycosyl donor. It can also participate in substitution reactions where the trichloroacetimidate group is replaced by other nucleophiles .
Common Reagents and Conditions
Glycosylation Reactions: Typically involve the use of Lewis acids such as boron trifluoride etherate or trimethylsilyl trifluoromethanesulfonate as catalysts.
Substitution Reactions: Common nucleophiles include alcohols, thiols, and amines, often under mild acidic or basic conditions.
Major Products
The major products of these reactions are glycosides, where the xylopyranosyl moiety is linked to another molecule via a glycosidic bond. The specific product depends on the nucleophile used in the reaction .
科学研究应用
2,3,4-tri-O-acetyl-d-xylopyranosyl trichloroacetimidate is widely used in scientific research, particularly in the field of carbohydrate chemistry. Its applications include:
Synthesis of Glycosides: Used as a glycosyl donor in the synthesis of various glycosides, which are important in biological and medicinal chemistry.
Drug Development: Plays a role in the synthesis of antiviral and anticancer agents by facilitating the formation of glycosidic bonds.
Biological Studies: Used in the study of glycosylation processes and the role of carbohydrates in biological systems.
作用机制
The mechanism of action of 2,3,4-tri-O-acetyl-d-xylopyranosyl trichloroacetimidate involves the activation of the trichloroacetimidate group, which facilitates the transfer of the xylopyranosyl moiety to a nucleophile. This process is typically catalyzed by a Lewis acid, which activates the trichloroacetimidate group, making it more susceptible to nucleophilic attack . The molecular targets and pathways involved are primarily related to the formation of glycosidic bonds.
相似化合物的比较
Similar Compounds
2,3,4-Tri-O-acetyl-alpha-D-xylopyranosyl bromide: Another glycosyl donor used in similar glycosylation reactions.
2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide: Used in click chemistry for the synthesis of glycosides.
Uniqueness
2,3,4-tri-O-acetyl-d-xylopyranosyl trichloroacetimidate is unique due to its high reactivity and selectivity in glycosylation reactions. The trichloroacetimidate group provides a stable yet reactive intermediate that facilitates efficient glycosyl transfer, making it a preferred choice in synthetic carbohydrate chemistry .
属性
IUPAC Name |
[(3R,4S,5R)-4,5-diacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl3NO8/c1-5(18)22-8-4-21-11(25-12(17)13(14,15)16)10(24-7(3)20)9(8)23-6(2)19/h8-11,17H,4H2,1-3H3/t8-,9+,10-,11?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGHJYXWJQCCPK-GZBOUJLJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=N)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1COC([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=N)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl3NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(2S,3R,4R,5S,6S)-4,6-diacetyloxy-5-fluoro-2-methyloxan-3-yl] acetate](/img/structure/B8220779.png)
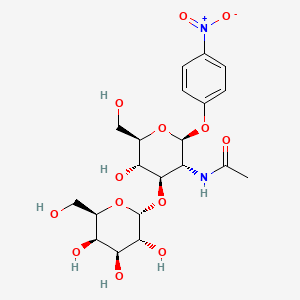
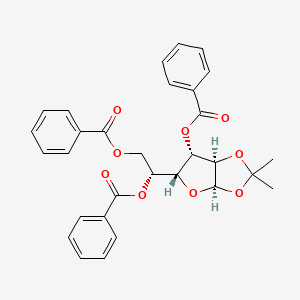
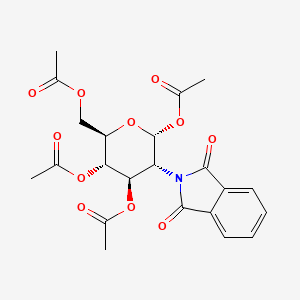
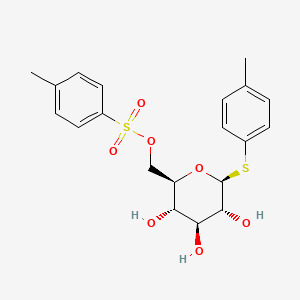
![[(2S,3S,4R,5S,6S)-4,5-diacetyloxy-6-fluoro-2-methyloxan-3-yl] acetate](/img/structure/B8220838.png)
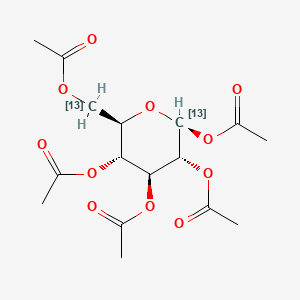
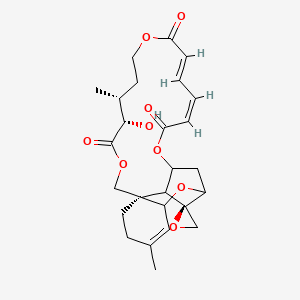
![Verrucarin a,7'-deoxo-7'-[(1R)-1-hydroxyethyl]-,(7'r)-](/img/structure/B8220858.png)
